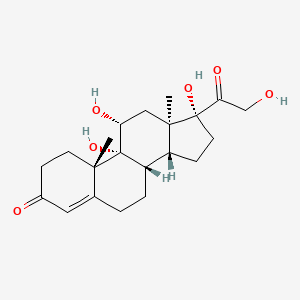![molecular formula C34H64Cl2N2O6S B13417686 [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride is a complex organic compound with a unique structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple chiral centers make it a valuable tool for understanding stereochemistry in biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to create products with specific functionalities.
Wirkmechanismus
The mechanism by which [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved could include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
- [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrobromide
Eigenschaften
Molekularformel |
C34H64Cl2N2O6S |
|---|---|
Molekulargewicht |
699.9 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32-,34+;/m0./s1 |
InChI-Schlüssel |
CUPCTHLWQQZYKI-MMQAQBIDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




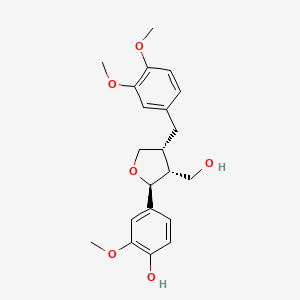
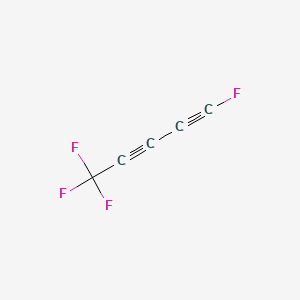

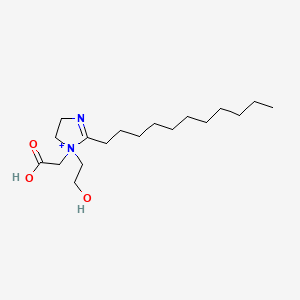

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
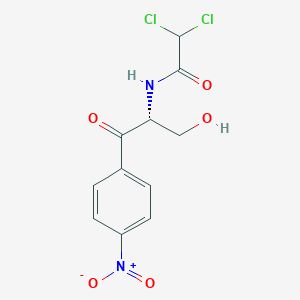

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
